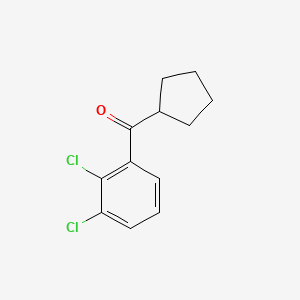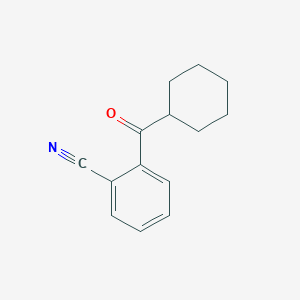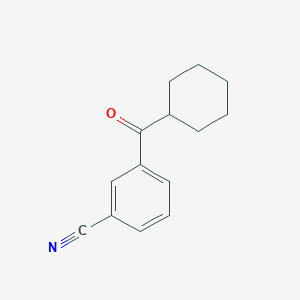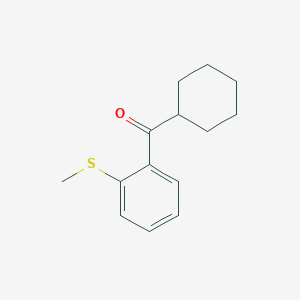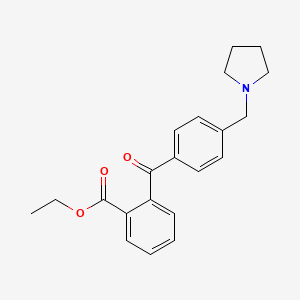
2-Carboethoxy-4'-pyrrolidinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboethoxy-4'-pyrrolidinomethyl benzophenone, also known as PBM, is a synthetic compound that has been used in various scientific research applications. PBM is a white solid compound with a molecular weight of 388.4 g/mol and a melting point of 92-94°C. It is insoluble in water but soluble in most organic solvents. PBM has been used in a variety of different scientific research applications, from biochemistry and physiology to drug delivery and pharmacology.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation of Organic UV Filters : A study by Wang et al. (2019) investigated the photocatalytic degradation of Benzophenone-3, an organic UV filter similar to 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone. They focused on optimizing degradation parameters and assessing the environmental impact.
Photopolymerization Initiator : Benzophenone derivatives, including Benzophenone-di-1,3-dioxane, have been studied as novel initiators for free radical photopolymerization. This research by Wang Kemin et al. (2011) demonstrates the efficiency of such compounds in initiating polymerization of acrylates and methacrylates.
Photochemistry Applications in Biological Chemistry : The work of Dormán et al. (2016) explored the photochemical properties of benzophenone photophores. Their study highlights applications in binding site mapping, proteome profiling, and bioconjugation, which can be relevant to this compound due to its structural similarities.
Chemical Transformation in Water Treatment : The study by Yang and Ying (2013) on the oxidation of benzophenone-3 during water treatment with ferrate(VI) provides insights into the reaction kinetics and removal efficiency of similar compounds.
Endocrine-Disrupting Activity Assessment : Research conducted by Watanabe et al. (2015) on the metabolism of benzophenone-3 by liver microsomes and its impact on endocrine-disrupting activity could be relevant for understanding similar effects in this compound.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNPIVRBDUVMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642737 |
Source


|
| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898776-11-9 |
Source


|
| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




